molecular formula C9H16N2O3 B1470116 2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid CAS No. 1514721-79-9

2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid

Cat. No. B1470116
CAS RN: 1514721-79-9
M. Wt: 200.23 g/mol
InChI Key: WMAVIYOWLJNTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Targeted Protein Degradation (TPD)

The compound “2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid” is utilized in the development of proteolysis targeting chimeras (PROTACs), which are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach is a vital strategy for therapeutic intervention in diseases such as cancer .

Chemical Conjugates

This compound serves as a rigid linker in PROTAC development for targeted protein degradation. The rigidity incorporated into the linker region can impact the 3D orientation of the degrader and thus ternary complex formation, optimizing drug-like properties .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Piperidines and their derivatives continue to be an area of active research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances .

properties

IUPAC Name

2-[1-(2-amino-2-oxoethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c10-8(12)6-11-3-1-7(2-4-11)5-9(13)14/h7H,1-6H2,(H2,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAVIYOWLJNTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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